2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol
Description
2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol is a benzo[b]thiophene derivative featuring a chlorine substituent at the 5-position and an ethanol group at the 2-position. The benzo[b]thiophene core consists of a fused benzene and thiophene ring system, which confers aromatic stability and electronic diversity. This compound is synthesized via bromination of 5-chlorobenzo[b]thiophene followed by functionalization with ethanolamine or similar reagents .
Properties
Molecular Formula |
C10H9ClOS |
|---|---|
Molecular Weight |
212.7 g/mol |
IUPAC Name |
2-(5-chloro-1-benzothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClOS/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 |
InChI Key |
MFTUBMVRULFRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CCO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential, particularly in the development of new drugs. Thiophene derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Research indicates that thiophene compounds exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol have shown efficacy against various bacterial strains .
- Analgesic Properties : The compound may serve as a precursor for analgesics. Studies have highlighted the synthesis of thiophene derivatives that act on pain pathways, suggesting potential applications in pain management .
- Antitumor Activity : Some thiophene derivatives have been linked to anticancer properties, making them candidates for further exploration in oncology .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, including:
- Formation of Heterocycles : The compound can be transformed into various heterocyclic compounds through cyclization reactions. This property is particularly valuable in designing novel pharmaceuticals .
- Building Block for Functional Materials : Its ability to form conjugated systems makes it a useful building block in creating organic semiconductors and photovoltaic materials .
Materials Science
The compound's electronic properties make it suitable for applications in materials science:
- Organic Electronics : Thiophene-based compounds are integral to organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their charge transport capabilities .
- Fluorescent Markers : this compound can be used to synthesize oligothiophene derivatives that act as fluorescent markers for biopolymers, enhancing imaging techniques in biological research .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring could enhance activity, suggesting pathways for drug development .
Case Study 2: Synthesis of Novel Heterocycles
Research focused on synthesizing new heterocyclic compounds derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride highlighted the utility of this compound as an intermediate. The resulting compounds exhibited promising biological activities, paving the way for future therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
2-(2-Thienyl)ethanol
- Structure : A simpler analog with a thiophene ring instead of benzo[b]thiophene.
- Molecular Weight: 128.19 g/mol (C₆H₈OS) vs. ~212.69 g/mol (estimated for 2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol).
- Key Differences : The absence of the benzene ring and chlorine reduces aromatic conjugation and electron-withdrawing effects. This impacts reactivity and solubility, as evidenced by its lower molecular weight and simpler NMR profile .
3-Acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-1,3,4-oxadiazoles
- Structure: Incorporates an oxadiazole ring and acetyl group, replacing the ethanol substituent.
- Synthesis : Derived from 3-chloro-1-benzo[b]thiophene-2-carbonyl chloride via hydrazone formation and cyclization.
- Activity: Exhibits potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis, surpassing ciprofloxacin in some cases.
2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol
- Structure: Combines a triazole ring and bromobenzyl group with the ethanol substituent.
- Synthesis: Generated by reacting oxadiazole scaffolds with ethanolamine.
- Properties: The triazole ring introduces hydrogen-bonding capacity, while the bromine atom may influence halogen bonding in biological systems. This compound’s ester derivatives show enhanced antimicrobial activity compared to non-ethanol analogs .
Physicochemical Properties
- Chlorine Impact: The 5-chloro substituent increases lipophilicity (higher LogP) compared to non-chlorinated analogs, influencing membrane permeability in biological systems.
- Ethanol vs. Oxadiazole: The ethanol group improves aqueous solubility, whereas oxadiazole derivatives prioritize target binding over solubility .
Spectroscopic Characterization
- NMR: this compound: Aromatic protons resonate at δ 7.2–7.8 ppm (benzene-thiophene system), with -OH at δ 2.5–3.5 ppm (broad) and ethylene protons at δ 3.6–4.0 ppm . 2-(2-Thienyl)ethanol: Simpler spectrum with thiophene protons at δ 6.8–7.2 ppm and -OH at δ 1.5–2.0 ppm .
- IR: Strong -OH stretch (~3300 cm⁻¹) in ethanol derivatives vs. C=O stretches (~1700 cm⁻¹) in acetylated analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol typically involves two main stages:
- Construction or functionalization of the benzo[b]thiophene core bearing a chlorine substituent at the 5-position.
- Introduction of the ethanol side chain at the 2-position of the benzo[b]thiophene ring.
The synthetic routes often start from substituted cinnamic acids or 2-mercaptobenzoic acid derivatives, followed by cyclization, halogenation, and side-chain functionalization steps.
Preparation of 5-Chlorobenzo[b]thiophene Core
One of the key intermediates is 3-chlorobenzo[b]thiophene-2-carbonyl chloride , which is prepared from cinnamic acid derivatives via treatment with thionyl chloride in the presence of catalytic 4-dimethylaminopyridine (DMAP) in heptane at 80–85°C for 5 to 7 hours. This process avoids expensive coupling reagents and provides an economical and commercially feasible route to chlorinated benzo[b]thiophene derivatives.
The reaction conditions are as follows:
| Reagent/Condition | Details |
|---|---|
| Starting material | 3-Methoxycinnamic acid (example) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Heptane |
| Chlorinating agent | Thionyl chloride |
| Temperature | 80–85°C |
| Reaction time | 5–7 hours |
After chlorination, the intermediate acid chloride can be further converted to various derivatives, including hydrazides and amides, facilitating downstream transformations.
Introduction of the Ethanol Side Chain at 2-Position
The key step to introduce the ethanol moiety at the 2-position of the benzo[b]thiophene ring involves nucleophilic substitution or reduction reactions starting from 2-substituted benzo[b]thiophene derivatives.
One reported method for synthesizing 2-thiophene ethanol (a close analogue) involves the reaction of thiophene with sodium hydride in toluene at 40°C for 4 hours, followed by the addition of ethylene oxide and further heating for 10 hours. The reaction mixture is then acidified and neutralized to isolate the 2-thiophene ethanol product. This method can be adapted for benzo[b]thiophene derivatives with appropriate substitution.
| Step | Conditions/Details |
|---|---|
| Starting materials | Thiophene, sodium hydride, toluene |
| Temperature | 40°C |
| Reaction time | 4 hours (initial), +10 hours (after ethylene oxide addition) |
| Electrophile | Ethylene oxide |
| Work-up | Acidification (dilute HCl), neutralization (sodium bicarbonate), washing, drying |
This nucleophilic ring-opening of ethylene oxide by the thiophene anion yields the corresponding 2-(thiophen-2-yl)ethanol. For 5-chlorobenzo[b]thiophene analogues, similar nucleophilic substitution or reduction strategies can be employed after halogenation.
Alternative Synthetic Routes via Benzo[b]thiophene Precursors
Other synthetic routes involve the use of 2-mercaptobenzoic acid derivatives reacting with substituted aryl bromomethyl ketones to form benzo[b]thiophene-3-ol derivatives, which can be further functionalized. This method involves:
- Nucleophilic attack of the thiol group on the α-carbon of aryl bromomethyl ketones.
- Formation of sulfanyl benzoic acid intermediates.
- Intramolecular cyclization to form the benzo[b]thiophene core.
- Subsequent modifications to introduce side chains like ethanol.
The reaction is facilitated by bases such as triethylamine and proceeds under mild conditions with moderate to good yields (45–87%).
Reduction and Functional Group Transformations
Following the formation of 5-chlorobenzo[b]thiophene derivatives, reduction of carbonyl groups or halides can be performed to introduce the ethanol side chain. For example, reduction of benzo[b]thiophene-2-carboxylic acid derivatives with sodium borohydride or catalytic hydrogenation under controlled conditions can yield the corresponding 2-(benzo[b]thiophen-2-yl)ethanol compounds.
Data Table Summarizing Key Preparation Methods
Research Findings and Notes
- The use of thionyl chloride with catalytic DMAP in heptane provides an efficient and scalable approach to prepare chlorinated benzo[b]thiophene intermediates, avoiding expensive coupling reagents.
- Nucleophilic ring-opening of ethylene oxide by thiophene anions is a practical method to introduce the ethanol side chain, which can be adapted to chlorinated benzo[b]thiophene derivatives.
- The electronic nature of substituents on the benzo[b]thiophene ring influences the reaction pathway and product tautomerism in cyclization reactions from mercaptobenzoic acid derivatives.
- Microwave-assisted synthesis and other modern synthetic techniques can improve yields and reduce reaction times for benzo[b]thiophene derivatives, though specific application to this compound requires further exploration.
- Reduction of carboxylic acid or carbonyl precursors to alcohols is a classical approach to obtain ethanol-substituted benzo[b]thiophenes.
Q & A
Q. What are the optimized synthetic routes for 2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[b]thiophene core. For example, alkylation or condensation reactions with ethanol derivatives can yield the target compound. Key steps include:
- Reagent selection : Use of Na₂CO₃ as a base in ethanol for coupling reactions (similar to methods in ).
- Purification : Flash column chromatography with light petroleum/ethyl acetate mixtures to isolate intermediates (as demonstrated in ).
- Yield optimization : Adjusting solvent polarity and reaction time to minimize side products (e.g., reflux in toluene for 12–24 hours, as in ).
Critical parameters include temperature control (70–90°C) and stoichiometric ratios of reactants .
Q. How is this compound characterized using spectroscopic methods?
Standard characterization involves:
- NMR spectroscopy : H and C NMR to confirm the ethanol moiety and chlorobenzo[b]thiophene backbone. Peaks for the hydroxyl group (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) are diagnostic (see for analogous compounds) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray crystallography : SHELX software () can resolve crystal structures, providing bond-length validation and stereochemical details .
Q. What solvents and reaction conditions are critical for stabilizing the compound during synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance solubility of aromatic intermediates, while ethanol or toluene is used for reflux conditions ().
- Acid/base conditions : Controlled pH (e.g., Na₂CO₃ in ) prevents decomposition of the ethanol group.
- Temperature : Maintained below 100°C to avoid thermal degradation of the thiophene ring .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?
DFT methods, such as the B3LYP hybrid functional ( ), are used to:
- Calculate HOMO/LUMO energies to assess redox behavior.
- Simulate vibrational spectra (IR/Raman) for comparison with experimental data.
- Evaluate charge distribution on the chlorobenzo[b]thiophene ring, identifying electrophilic/nucleophilic sites.
The inclusion of exact-exchange terms () improves accuracy in predicting atomization energies (<2.4 kcal/mol error) .
Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?
- Benchmarking : Compare DFT-calculated H chemical shifts (using Gaussian or ORCA software) with experimental NMR (). Adjust basis sets (e.g., 6-311++G(d,p)) to improve correlation.
- Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent-induced shifts .
- Dynamic averaging : Use molecular dynamics (MD) simulations to model conformational flexibility affecting NMR line shapes .
Q. How does the compound interact with biological targets, and what assays validate its activity?
- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinases or cytochrome P450. Validate via kinetic assays measuring IC₅₀ values ().
- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) determine MIC values against bacterial/fungal strains (similar to methods in ).
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) assess therapeutic windows .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
Q. Can the compound’s photophysical properties be tuned for optoelectronic applications?
- TD-DFT calculations : Predict UV-Vis absorption spectra () by modeling excited-state transitions.
- Substituent effects : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) to alter bandgap energies.
- Experimental validation : Measure fluorescence quantum yields using integrating sphere setups .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
